4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine 4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 2640958-70-7
VCID: VC11839645
InChI: InChI=1S/C20H26BrN5O/c21-18-3-1-17(2-4-18)6-8-24-9-11-25(12-10-24)19-5-7-22-20(23-19)26-13-15-27-16-14-26/h1-5,7H,6,8-16H2
SMILES: C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NC(=NC=C3)N4CCOCC4
Molecular Formula: C20H26BrN5O
Molecular Weight: 432.4 g/mol

4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

CAS No.: 2640958-70-7

Cat. No.: VC11839645

Molecular Formula: C20H26BrN5O

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine - 2640958-70-7

Specification

CAS No. 2640958-70-7
Molecular Formula C20H26BrN5O
Molecular Weight 432.4 g/mol
IUPAC Name 4-[4-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]pyrimidin-2-yl]morpholine
Standard InChI InChI=1S/C20H26BrN5O/c21-18-3-1-17(2-4-18)6-8-24-9-11-25(12-10-24)19-5-7-22-20(23-19)26-13-15-27-16-14-26/h1-5,7H,6,8-16H2
Standard InChI Key GBJNUDUAZOSYHK-UHFFFAOYSA-N
SMILES C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NC(=NC=C3)N4CCOCC4
Canonical SMILES C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NC(=NC=C3)N4CCOCC4

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine, reflects its intricate architecture:

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • Morpholine substituent: A saturated six-membered ring containing one oxygen and one nitrogen atom, attached to position 2 of the pyrimidine.

  • Piperazine-ethyl-bromophenyl group: A piperazine ring (six-membered diamine) linked to position 4 of the pyrimidine via an ethyl chain terminating in a 4-bromophenyl group.

This structure combines heterocyclic moieties known for modulating receptor interactions, particularly in neurotransmitter systems .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of such compounds typically involves nucleophilic displacement reactions on halogenated pyrimidines or pyridines. For example:

  • Halogen activation: A 2,4-dichloropyrimidine undergoes regioselective substitution at position 4 with piperazine derivatives .

  • Coupling reactions: Suzuki-Miyaura cross-coupling introduces aromatic groups (e.g., 4-bromophenyl) to the ethyl-piperazine side chain .

  • Morpholine incorporation: Morpholine is introduced via alkylation or acylation at position 2 of the pyrimidine .

A representative synthesis might proceed as follows:

  • Step 1: React 2,4-dichloropyrimidine with N-ethylpiperazine to yield 4-(piperazin-1-yl)-2-chloropyrimidine.

  • Step 2: Perform a Suzuki coupling with 4-bromophenethylboronic acid to attach the bromophenyl-ethyl group.

  • Step 3: Substitute the remaining 2-chloro group with morpholine under basic conditions .

Structural Variants and SAR

Key structural modifications impacting bioactivity include:

  • Pyrimidine substitutions: Alkyl groups at position 6 enhance receptor affinity (e.g., ethyl or butyl chains) .

  • Piperazine modifications: N-methylation or aryl-ethyl extensions (as in this compound) improve selectivity for serotonin receptors .

  • Morpholine vs. other amines: Morpholine’s oxygen atom may enhance solubility and hydrogen-bonding capacity compared to piperidine .

Physicochemical Properties

Based on analogous compounds , the following properties are predicted:

PropertyValue
Molecular FormulaC₂₁H₂₈BrN₅O₂
Molecular Weight472.39 g/mol
logP (Partition Coeff.)~3.2 (moderate lipophilicity)
Hydrogen Bond Acceptors7
Polar Surface Area~75 Ų
SolubilityPoor aqueous solubility

The bromophenyl group contributes to high molecular weight and lipophilicity, potentially limiting blood-brain barrier permeability but enhancing protein binding .

Pharmacological Profile

Receptor Binding Affinities

Piperazine-pyrimidine hybrids exhibit affinity for serotonin (5-HT₇, 5-HT₂A) and dopamine receptors . For this compound:

  • 5-HT₇ Receptor: The piperazine-ethyl-bromophenyl group mimics long-chain arylpiperazines (LCAPs), a class with nanomolar 5-HT₇ affinity .

  • Selectivity: Morpholine’s electron-rich oxygen may reduce off-target binding to α-adrenergic receptors, a common issue with piperazine derivatives .

Functional Activity

In functional assays (e.g., cAMP inhibition), similar compounds act as 5-HT₇ antagonists . The ethyl spacer between piperazine and bromophenyl may optimize receptor-ligand interactions by allowing conformational flexibility .

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